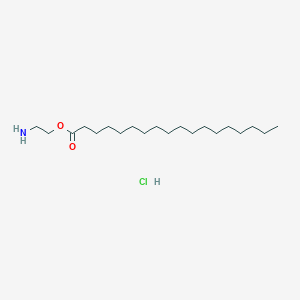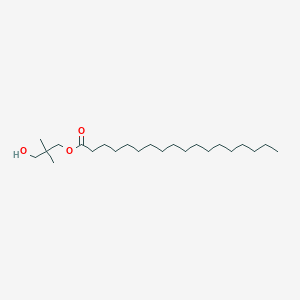
3-Hydroxy-2,2-dimethylpropyl octadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is a type of ester, which is formed from the reaction between an alcohol and a carboxylic acid. It is characterized by its long hydrocarbon chain, which contributes to its hydrophobic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2,2-dimethylpropyl octadecanoate typically involves the esterification reaction between octadecanoic acid (stearic acid) and 3-hydroxy-2,2-dimethylpropanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to drive the reaction to completion and remove the water formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method increases efficiency and yield. The use of solid acid catalysts in a fixed-bed reactor can also be employed to facilitate the reaction and simplify the separation process .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2,2-dimethylpropyl octadecanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield octadecanoic acid and 3-hydroxy-2,2-dimethylpropanol.
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Octadecanoic acid and 3-hydroxy-2,2-dimethylpropanol.
Oxidation: Depending on the conditions, products can include ketones or carboxylic acids.
Reduction: Alcohols derived from the reduction of the ester group.
Scientific Research Applications
3-Hydroxy-2,2-dimethylpropyl octadecanoate has various applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential role in biological systems, particularly in lipid metabolism.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic properties.
Industry: Utilized in the production of cosmetics and personal care products due to its emollient properties.
Mechanism of Action
The mechanism by which 3-Hydroxy-2,2-dimethylpropyl octadecanoate exerts its effects is primarily through its interaction with lipid membranes. Its long hydrocarbon chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where the compound can help transport hydrophobic drugs across cell membranes .
Comparison with Similar Compounds
Similar Compounds
Octadecanoic acid (stearic acid): A saturated fatty acid with similar hydrophobic properties.
3-Hydroxy-2,2-dimethylpropanol: The alcohol counterpart in the esterification reaction.
Other fatty acid esters: Compounds like methyl stearate and ethyl stearate, which have similar structures but different alcohol components.
Uniqueness
3-Hydroxy-2,2-dimethylpropyl octadecanoate is unique due to the presence of the 3-hydroxy-2,2-dimethylpropanol moiety, which imparts distinct chemical and physical properties compared to other fatty acid esters. This uniqueness makes it valuable in specific applications, such as in the formulation of specialized cosmetics and personal care products .
Properties
CAS No. |
20598-77-0 |
|---|---|
Molecular Formula |
C23H46O3 |
Molecular Weight |
370.6 g/mol |
IUPAC Name |
(3-hydroxy-2,2-dimethylpropyl) octadecanoate |
InChI |
InChI=1S/C23H46O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)26-21-23(2,3)20-24/h24H,4-21H2,1-3H3 |
InChI Key |
BWFDMMOYGIEPCS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(C)(C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


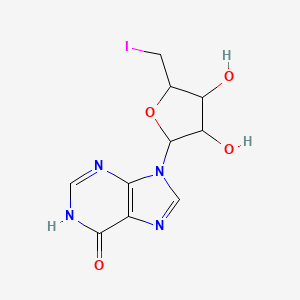
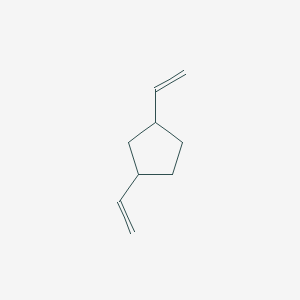
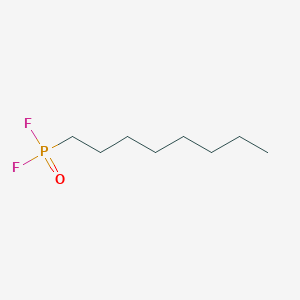
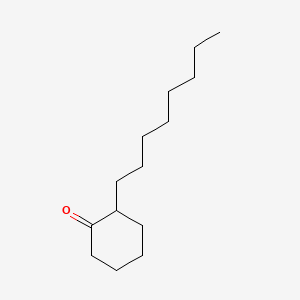
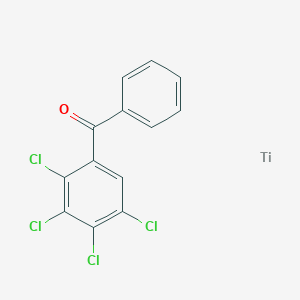
![N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]tetracosanamide](/img/structure/B14718600.png)

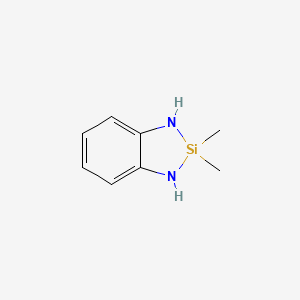
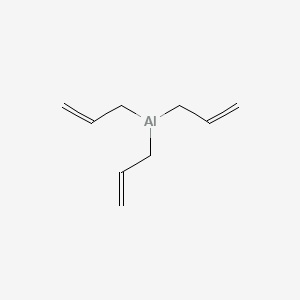
![3,3-Dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B14718630.png)
![Cyano[(E)-phenyldiazenyl]acetic acid](/img/structure/B14718651.png)


